(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide is a chiral compound with a complex structure that includes an amino group, a benzo[1,4]dioxin ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide typically involves multi-step organic synthesis. One common approach is the reaction of 2,3-dihydro-benzo[1,4]dioxin with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like lithium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,4]dioxin oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1,4-benzodioxane: Shares a similar core structure but lacks the isopropyl and propionamide groups.
2,3-Dihydro-1,4-benzoxathiine: Contains a sulfur atom in place of the oxygen in the dioxin ring.
Uniqueness
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)17(15(18)11(3)16)8-12-9-19-13-6-4-5-7-14(13)20-12/h4-7,10-12H,8-9,16H2,1-3H3/t11-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGHCOREORXYDF-PXYINDEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1COC2=CC=CC=C2O1)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1COC2=CC=CC=C2O1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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